molecular formula C19H21F3N6 B12238610 2-(4-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-(trifluoromethyl)pyrimidine

2-(4-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-(trifluoromethyl)pyrimidine

Cat. No.: B12238610
M. Wt: 390.4 g/mol
InChI Key: AKIMPIGMUHOFAM-UHFFFAOYSA-N
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Description

2-(4-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-(trifluoromethyl)pyrimidine is a complex organic compound that features a unique combination of cyclopropyl, cyclopenta[d]pyrimidin, piperazin, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. The key steps may include:

    Formation of the cyclopenta[d]pyrimidin ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the piperazin group: This step may involve nucleophilic substitution reactions.

    Attachment of the trifluoromethyl group: This can be done using trifluoromethylation reagents under specific conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

  • Use of catalysts to enhance reaction rates.
  • Optimization of reaction temperatures and pressures.
  • Implementation of purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropyl or piperazin groups.

    Reduction: Reduction reactions could be used to modify the pyrimidine ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in catalytic reactions.

    Material Science: Potential use in the development of new materials with unique properties.

Biology and Medicine

    Pharmaceuticals: Potential as a drug candidate due to its unique structure.

    Biological Studies: Could be used in studies to understand its interaction with biological targets.

Industry

    Chemical Industry: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-(4-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-(trifluoromethyl)pyrimidine would depend on its specific application. In a pharmaceutical context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    2-(4-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-methylpyrimidine: Similar structure but with a methyl group instead of trifluoromethyl.

    2-(4-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-chloropyrimidine: Similar structure but with a chlorine atom instead of trifluoromethyl.

Uniqueness

The presence of the trifluoromethyl group in 2-(4-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-(trifluoromethyl)pyrimidine imparts unique properties such as increased lipophilicity and metabolic stability, which can be advantageous in drug design.

Properties

Molecular Formula

C19H21F3N6

Molecular Weight

390.4 g/mol

IUPAC Name

2-cyclopropyl-4-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine

InChI

InChI=1S/C19H21F3N6/c20-19(21,22)15-6-7-23-18(25-15)28-10-8-27(9-11-28)17-13-2-1-3-14(13)24-16(26-17)12-4-5-12/h6-7,12H,1-5,8-11H2

InChI Key

AKIMPIGMUHOFAM-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N=C(N=C2N3CCN(CC3)C4=NC=CC(=N4)C(F)(F)F)C5CC5

Origin of Product

United States

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